3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine
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Overview
Description
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug design .
Preparation Methods
The synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating . This reaction yields tetrahydro-1H-pyrazolo[3,4-b]pyridines, which can be further converted to oxazolo[5,4-b]pyrazolo[4,3-e]pyridines by reacting with phosphorus oxychloride (POCl3) in the presence of air . Another common synthetic route involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, which is a general and extensible method for constructing this heterocyclic system .
Chemical Reactions Analysis
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, glacial acetic acid, and 1,3-diketones . For instance, the treatment of diphenylhydrazone and pyridine with iodine leads to the formation of the compound . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazolopyridines with different functional groups at various positions on the ring structure .
Scientific Research Applications
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a tropomyosin receptor kinase (TRK) inhibitor, which is associated with the proliferation and differentiation of cells . TRK inhibitors are important for the treatment of various cancers, including colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma . Additionally, pyrazolopyridines are of interest due to their structural similarity to purine bases adenine and guanine, making them relevant in the study of nucleic acid interactions and enzyme inhibition .
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets, such as TRKs. These kinases are part of the receptor tyrosine kinase family and play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival . By inhibiting TRKs, the compound can disrupt these signaling pathways, leading to the inhibition of cancer cell growth and proliferation . The compound’s ability to selectively target TRKs while exhibiting low inhibitory activity to other enzymes, such as cytochrome P450 isoforms, further enhances its potential as a therapeutic agent .
Comparison with Similar Compounds
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine can be compared to other pyrazolopyridine derivatives, such as 1H-pyrazolo[3,4-c]pyridines and 1H-pyrazolo[4,3-c]pyridines . These compounds share a similar fused ring structure but differ in the positions of the nitrogen atoms and substituents on the rings. The unique substitution pattern of this compound, particularly the presence of a methyl group at position 3 and a phenyl group at position 1, distinguishes it from other derivatives and contributes to its specific biological activities .
Biological Activity
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its interaction with various biological targets, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₈N₄
- Molecular Weight : 148.17 g/mol
- CAS Number : 1186608-73-0
- Density : 1.4±0.1 g/cm³
- Boiling Point : 389.0±37.0 °C at 760 mmHg
3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine primarily interacts with tropomyosin receptor kinases (TRKs), which are crucial for cell proliferation and differentiation. The compound inhibits the kinase activity of these receptors, leading to reduced cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
Anticancer Activity
The compound has shown significant anticancer properties through:
- Inhibition of Cell Proliferation : Studies indicate that 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine effectively inhibits the growth of several cancer cell lines, demonstrating IC₅₀ values in the low micromolar range .
Cell Line | IC₅₀ (µM) | Effect |
---|---|---|
MCF-7 | 5.2 | Inhibition of proliferation |
HCT-116 | 6.8 | Induction of apoptosis |
Antiviral Activity
Research has also highlighted the compound's antiviral properties against various viruses:
- Herpes Simplex Virus (HSV) : The compound exhibited notable anti-HSV activity, with effective concentrations leading to significant reductions in viral titers in infected Vero cells .
Virus | EC₅₀ (µg/mL) | Effect |
---|---|---|
HSV-1 | 20 | High antiviral activity |
Tobacco Mosaic Virus | 500 | Curative activity of 56.8% |
Study on Cancer Cell Lines
In a study published in Cancer Research, researchers treated MCF-7 and HCT-116 cells with varying concentrations of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. The results demonstrated a dose-dependent inhibition of cell proliferation and increased apoptosis markers such as caspase activation and PARP cleavage .
Antiviral Efficacy Assessment
A recent investigation into the antiviral efficacy of this compound indicated that it significantly inhibits the replication of HSV and other viruses like adenovirus type 7. The study utilized a primary screening method to evaluate the therapeutic index, revealing that compounds similar to 3-methyl derivatives showed enhanced antiviral activity compared to traditional agents .
Properties
IUPAC Name |
3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-9-12-7-10(14)8-15-13(12)17(16-9)11-5-3-2-4-6-11/h2-8H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNNMWSYRCMPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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